An In-depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxyphenoxyacetic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxyphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenoxyacetic acid (CAS No. 1878-84-8) is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. As a derivative of both phenol and acetic acid, its unique structure, featuring a reactive phenol, a carboxylic acid, and an ether linkage, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, an analysis of its spectroscopic profile, and an exploration of its primary applications, notably as a precursor for enzyme inhibitors. This document is designed to serve as a foundational technical resource for scientists leveraging this compound in their research and development endeavors.
Core Physicochemical Properties
4-Hydroxyphenoxyacetic acid is an off-white to beige crystalline powder under standard conditions.[1] Its structure incorporates three key functional groups: a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and an ether (-O-) linkage, which dictate its chemical behavior and physical properties.
Chemical Identity
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IUPAC Name: 2-(4-hydroxyphenoxy)acetic acid
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CAS Number: 1878-84-8[2]
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Molecular Formula: C₈H₈O₄[2]
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Molecular Weight: 168.15 g/mol [2]
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SMILES: O=C(O)COC1=CC=C(C=C1)O[3]
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InChI Key: PKGWLCZTTHWKIZ-UHFFFAOYSA-N[2]
Quantitative Physical and Chemical Data
A summary of the key physicochemical data for 4-Hydroxyphenoxyacetic acid is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Melting Point | 154-157 °C | [1][2] |
| Appearance | Off-white to beige fine crystalline powder | [1] |
| pKa (Predicted) | 3.27 ± 0.10 | [4] |
| Solubility | Soluble in Methanol | [4] |
| LogP (Predicted) | 0.8556 | [3] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [3] |
Synthesis and Reactivity
The most common and industrially relevant method for synthesizing 4-Hydroxyphenoxyacetic acid and its analogs is the Williamson ether synthesis .[5] This robust Sₙ2 reaction is ideal for forming the ether linkage between a phenoxide and an α-halo acid.[5]
Synthesis Workflow: Williamson Ether Synthesis
The synthesis proceeds in two primary stages: the deprotonation of a phenol to form a nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on an electrophilic alkyl halide.
Caption: Workflow for the Williamson ether synthesis of 4-Hydroxyphenoxyacetic acid.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of phenoxyacetic acids and is adapted from established methodologies.[6][7]
Materials:
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Hydroquinone (1.0 eq)
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Sodium Hydroxide (NaOH) (2.0 eq)
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Chloroacetic Acid (1.0 eq)
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
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Diethyl Ether (for extraction)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone and sodium hydroxide in deionized water.
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Scientist's Note: Using two equivalents of NaOH ensures the deprotonation of both hydroxyl groups on hydroquinone initially. However, the reaction is controlled to favor mono-alkylation. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with a strong base like NaOH to form the sodium phenoxide, a potent nucleophile.[6]
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Addition of Electrophile: While stirring, slowly add an aqueous solution of chloroacetic acid to the flask.
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Reaction: Heat the mixture to a gentle reflux (approx. 90-100 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Scientist's Note: The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the α-carbon of chloroacetic acid, displacing the chloride leaving group.[5] Heating is necessary to provide the activation energy for the reaction.
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Work-up & Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2 (test with litmus paper). The product will precipitate as a solid.
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Scientist's Note: Acidification is a critical step. It protonates the carboxylate salt intermediate to form the final carboxylic acid, which is less soluble in water and precipitates out. It also neutralizes any remaining NaOH.
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-
Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.
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Scientist's Note: The bicarbonate wash deprotonates the desired carboxylic acid product, moving it to the aqueous layer as a salt, while leaving less acidic phenolic impurities in the ether layer. This is a key purification step. The aqueous bicarbonate layer is then re-acidified to precipitate the pure product.
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-
Isolation: Re-acidify the bicarbonate layer with concentrated HCl to precipitate the purified product. Filter the solid using a Büchner funnel, wash with cold deionized water, and dry under vacuum.
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Characterization: Confirm the identity and purity of the product using melting point analysis and the spectroscopic methods detailed in the following section.
Spectroscopic Profile
The structural features of 4-Hydroxyphenoxyacetic acid can be confirmed through standard spectroscopic techniques. Although a complete, verified dataset is not publicly available in compiled form, a representative profile based on typical values for its constituent functional groups is described below.
¹H NMR Spectroscopy
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Aromatic Protons (6.8-7.0 ppm): The para-substituted benzene ring will show a characteristic AA'BB' splitting pattern. The two protons ortho to the hydroxyl group and the two protons ortho to the ether linkage will appear as distinct doublets.
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Methylene Protons (-O-CH₂-COOH) (~4.6 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen and the carbonyl group.
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Phenolic Proton (-OH) (Variable): A broad singlet, typically between 5-9 ppm, whose position is highly dependent on solvent and concentration.
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Carboxylic Acid Proton (-COOH) (Variable): A very broad singlet, typically downfield (>10 ppm).
¹³C NMR Spectroscopy
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Carbonyl Carbon (~170-180 ppm): The carboxylic acid carbon is significantly deshielded and appears far downfield.
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Aromatic Carbons (115-160 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the ether oxygen (C-O) and the carbon attached to the hydroxyl group (C-OH) will be the most downfield in this region. The other two carbons will be further upfield.
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Methylene Carbon (-O-CH₂-COOH) (~65-70 ppm): The methylene carbon attached to the ether oxygen.
Infrared (IR) Spectroscopy
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O-H Stretch (Phenol): A broad peak around 3200-3500 cm⁻¹.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
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C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1210-1320 cm⁻¹ (acid) regions.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Applications in Drug Development and Research
4-Hydroxyphenoxyacetic acid is primarily valued as a versatile building block in organic synthesis. Its bifunctional nature allows for selective modification at either the phenol or the carboxylic acid, making it a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Intermediate for Enzyme Inhibitors
A significant application is its use in the design and synthesis of inhibitors for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1][8] HPPD is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms.[9]
Mechanism of HPPD and Inhibition: HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[9] This reaction involves oxidative decarboxylation, hydroxylation of the aromatic ring, and migration of the carboxymethyl side chain. Inhibition of this enzyme leads to a toxic buildup of tyrosine, which is lethal to plants and forms the basis for a class of commercial herbicides.[9] In humans, mutations in this pathway cause the metabolic disease tyrosinemia, which can be treated with an HPPD inhibitor.[9]
Many HPPD inhibitors are substrate analogues. 4-Hydroxyphenoxyacetic acid can be used as a scaffold to synthesize molecules that mimic the substrate or a transition state intermediate, binding to the active site and preventing the catalytic cycle.
Caption: Simplified schematic of the HPPD catalytic pathway and its inhibition.
Precursor for Novel Heterocycles
Research has shown that 4-Hydroxyphenoxyacetic acid serves as a reagent in the preparation of various heterocyclic compounds, such as triazolothiadiazole and triazolothiadiazine derivatives.[1] These classes of molecules are of high interest in medicinal chemistry due to their potential for a wide range of biological activities, including anti-HIV, antibacterial, and kinesin Eg5 inhibitory properties.[1]
Safety and Handling
As a laboratory chemical, 4-Hydroxyphenoxyacetic acid should be handled with appropriate care.
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General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat.
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Hazards: May cause skin, eye, and respiratory irritation.
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Storage: Store in a tightly closed container in a cool, dry place.
Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
Conclusion
4-Hydroxyphenoxyacetic acid is a valuable and versatile fine chemical intermediate. Its well-defined physicochemical properties and predictable reactivity, particularly in the Williamson ether synthesis, make it a reliable starting material for complex synthetic targets. Its primary application in the development of enzyme inhibitors, especially for 4-hydroxyphenylpyruvate dioxygenase, highlights its importance for professionals in agrochemical and pharmaceutical research. This guide provides the core technical knowledge required to effectively and safely utilize this compound in a research and development setting.
References
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Hydroxyphenylacetic acid | C8H8O3 | CID 127. (n.d.). PubChem. Available at: [Link]
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4-Hydroxyphenylpyruvate dioxygenase. (n.d.). Wikipedia. Available at: [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
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4-hydroxyphenoxyacetic acid. (n.d.). The Good Scents Company. Available at: [Link]
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SAFETY DATA SHEET - 4-Hydroxyphenylacetic acid. (2025). Fisher Scientific. Available at: [Link]
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4-Hydroxyphenylacetic Acid. (n.d.). Rupa Health. Available at: [Link]
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4-HYDROXYPHENOXYACETIC ACID CAS#: 1878-84-8. (n.d.). LookChem. Available at: [Link]
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Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). (n.d.). FooDB. Available at: [Link]
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4-Hydroxyphenoxyacetic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]
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4-Hydroxyphenylacetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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